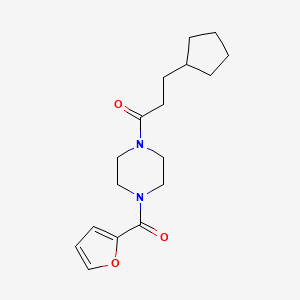
N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide, also known as MDMA, is a synthetic drug that has been widely used in scientific research for its psychoactive effects. MDMA is a derivative of amphetamine and has been classified as a Schedule I drug in the United States due to its potential for abuse. However, in recent years, there has been a growing interest in the potential therapeutic benefits of MDMA in the treatment of mental health disorders.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in reward and motivation. Norepinephrine is a neurotransmitter that is involved in the body's stress response.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. This compound also causes the release of oxytocin, a hormone that is involved in social bonding and trust. In addition, this compound has been shown to increase the activity of the prefrontal cortex, a region of the brain that is involved in decision-making and emotional regulation.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide has several advantages for use in scientific research, including its ability to produce consistent and predictable effects in participants. This compound also has a relatively short duration of action, which allows researchers to study its effects over a relatively short period of time. However, this compound has several limitations for use in lab experiments, including its potential for abuse and the difficulty of controlling dosage and purity.
Orientations Futures
There are several future directions for research on N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide, including its potential therapeutic benefits in the treatment of mental health disorders. There is also a need for further research on the long-term effects of this compound use, as well as the potential risks associated with its use in certain populations, such as individuals with a history of substance abuse. Finally, there is a need for continued research on the synthesis and purification of this compound, as well as the development of new methods for controlling dosage and purity.
Méthodes De Synthèse
N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide is synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including the conversion of safrole to isosafrole, followed by oxidation to MDP2P, and finally reductive amination to form this compound. The synthesis process is complex and requires specialized knowledge and equipment.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide has been used in scientific research for its psychoactive effects, which include feelings of euphoria, increased sociability, and enhanced empathy. This compound has been studied for its potential therapeutic benefits in the treatment of mental health disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-19-14-8-11(22-2)4-5-12(14)16(18)17-10-3-6-13-15(7-10)21-9-20-13/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXXASGVJSODES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-benzyl-4-piperidinyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5731453.png)

![4-({2-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5731467.png)





![4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5731503.png)



![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5731530.png)
